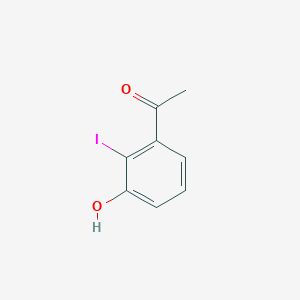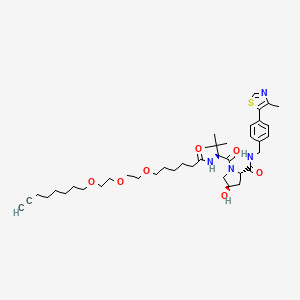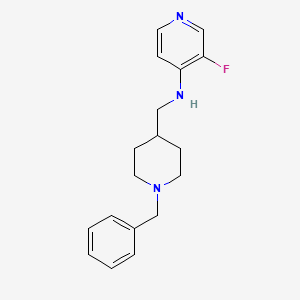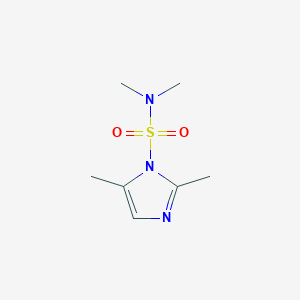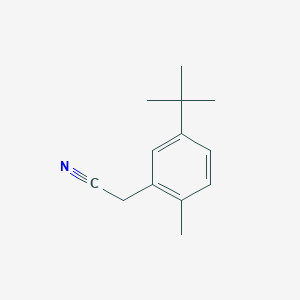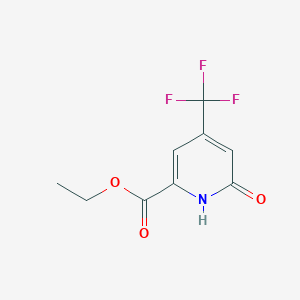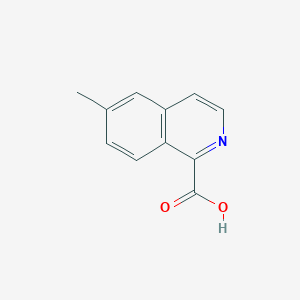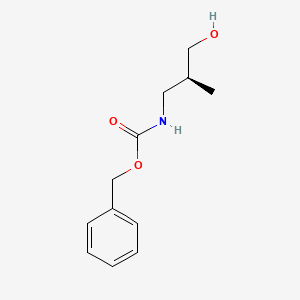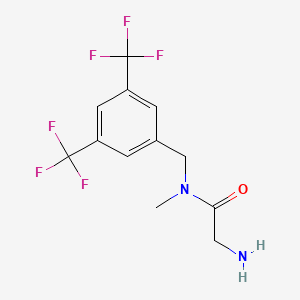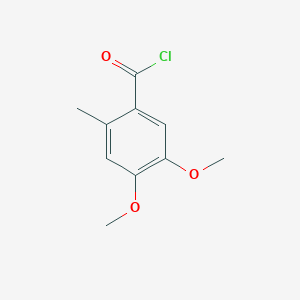
4,5-Dimethoxy-2-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 4,5-dimethoxy-2-methyl- is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two methoxy groups at the 4 and 5 positions and a methyl group at the 2 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl chloride, 4,5-dimethoxy-2-methyl- can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4,5-dimethoxy-2-methylbenzene with phosgene (COCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of benzoyl chloride, 4,5-dimethoxy-2-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene gas requires stringent safety measures due to its toxicity. The product is purified through distillation or recrystallization to achieve the desired purity.
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 4,5-dimethoxy-2-methyl- undergoes nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: It can participate in addition reactions with alkenes or alkynes in the presence of catalysts like aluminum chloride.
Hydrolysis: The compound hydrolyzes in the presence of water to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.
Addition Reactions: Catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Hydrolysis: Water or aqueous base solutions.
Major Products Formed:
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Addition Reactions: Formation of addition products with alkenes or alkynes.
Hydrolysis: Formation of 4,5-dimethoxy-2-methylbenzoic acid.
Scientific Research Applications
Benzoyl chloride, 4,5-dimethoxy-2-methyl- is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoyl chloride, 4,5-dimethoxy-2-methyl- involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of methoxy groups on the benzene ring increases the electron density, making the compound more reactive towards electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Benzoyl Chloride: The parent compound without the methoxy and methyl substitutions.
4-Methoxybenzoyl Chloride: A similar compound with a single methoxy group.
3,5-Dimethoxybenzoyl Chloride: A compound with two methoxy groups at different positions.
Uniqueness: Benzoyl chloride, 4,5-dimethoxy-2-methyl- is unique due to the presence of both methoxy and methyl groups on the benzene ring. These substitutions influence its reactivity and make it suitable for specific synthetic applications that require enhanced electron density and steric effects.
Properties
CAS No. |
91940-89-5 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
4,5-dimethoxy-2-methylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3 |
InChI Key |
FJYZIYBHGODNAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)](/img/structure/B12833360.png)
![2-(Piperazin-1-ylmethyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12833364.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12833369.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis[(2S,5S)-2,5-dimethyl-1-phospholanyl]-1H-pyrrole-2,5-dione](/img/structure/B12833377.png)
